![molecular formula C35H37N6O11P B565231 Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester CAS No. 105975-49-3](/img/structure/B565231.png)
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is used as an intermediate in the preparation of phosphorylated L-Arginine, which is crucial for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions .
Cell Metabolism
Phosphorylated L-Arginine plays a role in energy-substrate oxidation in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. This process is vital for understanding metabolic diseases and developing treatments .
Methylation Processes
It is involved in the regulation of protein arginine methyltransferases (PRMTs), which are key enzymes in methylation processes affecting gene expression and signal transduction .
Nanomedicine
The compound can be used to design hybrid nanovectors for drug delivery systems, enhancing siRNA protection and facilitating endosomal escape and delivery to the cytosol .
Plant Physiology
Phosphorylation of amino acids like Thr881 plays a key role in how light makes plants open their stomata, which is essential for photosynthesis and plant growth .
Biochemistry and Molecular Biology
Phosphorylation is a key reaction in protein and enzyme function, sugar metabolism, energy storage, and release. Understanding this process is fundamental to these fields of study .
Signaling Pathways
Commonly phosphorylated amino acids are involved in signaling pathways that regulate various cellular processes, including cell growth, survival, differentiation, and metabolism .
Cell Signaling
Protein phosphorylation is crucial for cell signaling, activated by various stimuli such as epigenetic modifications or genetic mutations. It plays a significant role in cancer biology and other diseases .
properties
IUPAC Name |
benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNYHXDWRTOCW-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N6O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675552 | |
Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester | |
CAS RN |
105975-49-3 | |
Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.